molecular formula C13H14N2O2S B1334575 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid CAS No. 401648-41-7

3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid

Cat. No.: B1334575
CAS No.: 401648-41-7
M. Wt: 262.33 g/mol
InChI Key: DUIJLHWEIXOLBQ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid encompasses a sophisticated tricyclic framework characterized by the fusion of three distinct ring systems. The compound possesses the molecular formula C₁₃H₁₄N₂O₂S and exhibits a molecular weight of 262.33 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this structure as 6-amino-4-thia-2-azatricyclo[7.5.0.0³,⁷]tetradeca-1,3(7),5,8-tetraene-5-carboxylic acid, reflecting the complex bridging pattern and heteroatom positioning within the polycyclic system.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)O, which delineates the connectivity pattern of the tricyclic core. The International Chemical Identifier string InChI=1S/C13H14N2O2S/c14-10-8-6-7-4-2-1-3-5-9(7)15-12(8)18-11(10)13(16)17/h6H,1-5,14H2,(H,16,17) provides a standardized representation that facilitates database searches and structural comparisons. The molecular architecture exhibits characteristic features of both aromatic and aliphatic components, with the cycloheptane ring adopting a saturated state while maintaining conjugation through the thieno-pyridine system.

The tricyclic framework demonstrates remarkable structural complexity through its unique fusion pattern, where the cycloheptane ring serves as a seven-membered saturated component fused to the thieno[3,2-e]pyridine bicyclic system. The positioning of functional groups, including the amino substituent at position 3 and the carboxylic acid moiety at position 2, contributes significantly to the overall molecular geometry and potential intermolecular interactions. This architectural arrangement creates a rigid scaffold that constrains molecular flexibility while providing specific binding sites for potential biological interactions.

X-ray Crystallographic Analysis of Cyclohepta-Thienopyridine Core

X-ray crystallographic analysis provides fundamental insights into the three-dimensional arrangement of the cyclohepta-thienopyridine core structure, revealing critical information about bond lengths, angles, and intermolecular packing arrangements. While specific crystallographic data for 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid remains limited in the available literature, related structural investigations of thienopyridine derivatives provide valuable comparative frameworks for understanding the crystalline behavior of this compound class.

Crystal structure determination of analogous heterocyclic systems demonstrates that compounds containing fused thieno-pyridine motifs typically crystallize in monoclinic or triclinic space groups, with unit cell parameters that reflect the molecular dimensions and packing preferences. The presence of the cycloheptane ring introduces additional conformational degrees of freedom that influence the overall crystal lattice organization. The seven-membered ring component commonly adopts chair or boat conformations in the solid state, with the specific conformation being influenced by crystal packing forces and intermolecular hydrogen bonding patterns.

Intermolecular interactions within the crystal lattice are predominantly governed by hydrogen bonding involving the amino group and carboxylic acid functionality. The amino substituent serves as a hydrogen bond donor, while the carboxylic acid group can function as both donor and acceptor, creating extensive hydrogen bonding networks that stabilize the crystal structure. The sulfur and nitrogen heteroatoms within the thieno-pyridine core may also participate in weaker intermolecular interactions, including sulfur-nitrogen contacts and aromatic stacking interactions between adjacent molecular planes.

The crystallographic analysis reveals that the molecular conformation in the solid state is significantly influenced by the balance between intramolecular strain and intermolecular stabilization forces. The rigid nature of the tricyclic core constrains the overall molecular shape, while the carboxylic acid and amino functional groups provide flexibility for intermolecular recognition. These structural features contribute to the formation of ordered crystal lattices with characteristic unit cell dimensions and symmetry properties that reflect the underlying molecular architecture.

Conformational Analysis of Polycyclic Ring System

Conformational analysis of the polycyclic ring system in 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid reveals the dynamic behavior and preferred molecular geometries accessible to this complex tricyclic structure. The conformational landscape is primarily determined by the flexibility of the seven-membered cycloheptane ring, which can adopt multiple conformations while the thieno-pyridine bicyclic component remains relatively rigid due to its aromatic character.

Computational studies of related thienopyridine derivatives demonstrate that the cycloheptane ring exhibits significant conformational flexibility, with the ability to interconvert between various conformers including chair, boat, and twist-boat arrangements. The energy barriers associated with these conformational transitions are typically moderate, allowing for dynamic equilibration at physiological temperatures. The specific conformation adopted in solution or solid state depends on the balance between ring strain, steric interactions, and stabilizing forces such as hydrogen bonding and aromatic interactions.

Dihedral angle analysis provides quantitative measures of the conformational preferences within the polycyclic system. Key dihedral angles involving the fusion points between the cycloheptane and thieno-pyridine rings serve as conformational descriptors that characterize the three-dimensional shape of the molecule. These angles are influenced by the electronic properties of the heteroatoms and the steric requirements of the functional groups, particularly the amino and carboxylic acid substituents.

The conformational behavior of the polycyclic ring system has significant implications for molecular recognition and binding interactions. Different conformers present distinct spatial arrangements of functional groups, potentially leading to varied biological activities or binding affinities. Understanding the conformational preferences and accessible conformational space is therefore crucial for predicting the behavior of this compound in biological systems and for rational drug design applications involving this structural scaffold.

Comparative Structural Studies with Related Thienopyridine Derivatives

Comparative structural analysis with related thienopyridine derivatives provides valuable context for understanding the unique structural features and properties of 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid within the broader family of heterocyclic compounds. The thienopyridine structural motif appears in numerous pharmaceutical compounds, including established antiplatelet agents such as ticlopidine and clopidogrel, which share the fundamental thieno-pyridine core but differ in their substituent patterns and ring fusion modes.

Structural comparison reveals that the seven-membered cycloheptane ring represents a distinctive feature that differentiates this compound from the more common five- and six-membered ring analogues found in related thienopyridine derivatives. The expanded ring size introduces additional conformational flexibility and alters the overall molecular shape, potentially affecting binding interactions and biological activity. The positioning of the amino group at position 3 and the carboxylic acid at position 2 creates a specific substitution pattern that distinguishes this compound from other derivatives in the series.

Molecular property comparisons demonstrate significant variations in physicochemical characteristics across the thienopyridine derivative series. The presence of the carboxylic acid group in 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid contributes to increased polarity and altered solubility characteristics compared to neutral analogues. The amino substituent provides additional hydrogen bonding capabilities and influences the overall electronic distribution within the aromatic system.

Property 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid Cyclopenta[b]thieno[3,2-e]pyridine Related Thienopyridine Core
Molecular Formula C₁₃H₁₄N₂O₂S C₁₀H₇NS Variable
Molecular Weight (g/mol) 262.33 173.24 147-350
Ring System Tricyclic (7-5-6) Bicyclic (5-5-6) Bicyclic/Tricyclic
Functional Groups Amino, Carboxylic acid None Variable
Heteroatoms N, S, O N, S N, S

The comparative analysis extends to conformational behavior, where the seven-membered ring component introduces unique flexibility patterns not observed in smaller ring analogues. The conformational preferences and energy landscapes differ substantially from those of five- and six-membered ring systems, leading to distinct three-dimensional shapes and molecular recognition properties. These structural differences have important implications for understanding structure-activity relationships and for predicting the behavior of this compound in various chemical and biological contexts.

Properties

IUPAC Name

6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c14-10-8-6-7-4-2-1-3-5-9(7)15-12(8)18-11(10)13(16)17/h6H,1-5,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIJLHWEIXOLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The initial step involves the construction of the thieno ring through a cyclization reaction.

    Pyridine Ring Formation: The pyridine ring is then synthesized using a condensation reaction with appropriate precursors.

    Cyclohepta Ring Integration: The cyclohepta ring is integrated into the structure through a series of cyclization and rearrangement reactions.

    Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions.

    Carboxylic Acid Formation: The final step involves the oxidation of the intermediate compound to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

Medicinal Applications

  • Antiviral Activity
    • Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties, particularly against influenza viruses. For instance, modifications to the cycloheptane and thiophene components have led to compounds that inhibit the PA-PB1 interaction in the influenza A virus polymerase, demonstrating potential as antiviral agents .
  • Anticancer Properties
    • Cycloheptathiophene derivatives have been explored for their anticancer activity. Research has shown that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
  • Neuroprotective Effects
    • The compound has shown promise in neuroprotection by mitigating oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. Various synthetic routes have been documented to optimize yield and purity. For example:

  • Method A : Involves cyclization reactions followed by functional group modifications to introduce the amino and carboxylic acid functionalities.
  • Method B : Utilizes coupling reactions with activated carboxylic acid derivatives to form amide bonds.

Case Studies

  • Study on Antiviral Efficacy
    • A study published in the Journal of Enzyme Inhibition explored the synthesis of several derivatives based on this compound and their effects on viral replication. The results indicated that specific modifications enhanced antiviral potency significantly compared to the parent compound .
  • Cancer Cell Line Testing
    • Another investigation focused on the cytotoxic effects of synthesized derivatives against various cancer cell lines (e.g., HeLa, MCF-7). The findings revealed that certain compounds exhibited IC50 values in the low micromolar range, highlighting their potential as chemotherapeutic agents .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of influenza virus polymerase
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress

Mechanism of Action

The mechanism of action of 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s tricyclic scaffold distinguishes it from analogs with differing ring sizes or heteroatom arrangements. Key comparisons include:

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reference
3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylic acid (Target) Cyclohepta[b]thieno[3,2-e]pyridine C₁₃H₁₄N₂O₂S 262.33 -COOH (C2), -NH₂ (C3) Not reported
3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide Cycloocta[b]thieno[3,2-e]pyridine C₁₄H₁₇N₃OS 275.37 -CONH₂ (C2), -NH₂ (C3) Not reported
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid Cyclopenta[b]thieno[3,2-e]pyridine C₁₁H₁₀N₂O₂S 234.28 -COOH (C2), -NH₂ (C3) Not reported
4-Imino-3-amino-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine Cyclohepta[4,5]thieno[2,3-d]pyrimidine C₁₁H₁₃N₃S 219.31 -NH₂ (C3), =NH (C4) 164–165
  • Ring Size Impact : The cycloheptane ring in the target compound provides greater conformational flexibility compared to the smaller cyclopenta analog (234.28 g/mol) . Larger cycloocta derivatives (e.g., C₁₄H₁₇N₃OS) exhibit increased hydrophobicity due to the extended hydrocarbon ring .
  • Heteroatom Substitution : Replacement of the pyridine core with pyrimidine (as in compound 38 ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.

Functional Group Modifications

Variations in substituents significantly influence physicochemical and pharmacological properties:

Compound Name Functional Group at C2 Biological Activity Reference
3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylic acid (Target) -COOH Inhibits glutamate transporters (IC₅₀ ~220 nM)
3-Amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide -CONH-(2-fluorophenyl) Potential kinase inhibitor (unpublished)
(3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone -CO-Ph No reported activity
6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid -COOH (azepine core) Antibacterial candidate
  • Carboxylic Acid vs. Carboxamide : The target’s -COOH group enhances solubility in polar solvents compared to carboxamide derivatives (e.g., ). However, carboxamides often exhibit improved cell permeability in drug design .

Pharmacological Activity

The target compound’s derivatives have shown promise in oncology:

  • Anticancer Activity: Analog 5f (a cyclohepta[b]thieno[3,2-e]pyrimidine derivative) demonstrated potent inhibition of EGFR and VEGFR-2 (IC₅₀ < 100 nM) and induced apoptosis in MCF-7 breast cancer cells .
  • Neuropharmacology: The parent compound inhibits synaptic glutamate uptake via EAAT and antagonizes P2X purinoceptors, suggesting utility in neurodegenerative disease models .

In contrast, cyclopenta and cycloocta analogs lack reported anticancer activity but are explored as intermediates for larger polyheterocycles .

Biological Activity

3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid (CAS Number: 401648-41-7) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₂O₂S. It features a complex bicyclic structure that contributes to its biological activity. The compound is classified as an irritant and is primarily used in research settings.

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₂S
CAS Number401648-41-7
MDL NumberMFCD01104498
Hazard ClassificationIrritant

Pharmacological Effects

Research indicates that 3-amino derivatives of cyclohepta[b]thieno[3,2-e]pyridine may exhibit various pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, it has shown promise in preclinical models targeting specific pathways involved in tumor proliferation.
  • Neuroprotective Effects : Some investigations have indicated that this compound might possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
  • Antimicrobial Properties : There is emerging evidence that compounds within this class may exhibit antimicrobial activity against various pathogens.

The exact mechanisms through which 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid exerts its effects are not fully elucidated. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways relevant to tumor growth or microbial survival.
  • Modulation of Cell Signaling Pathways : It could influence signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid significantly inhibited cell growth in a dose-dependent manner. The results indicated an IC50 value in the low micromolar range for certain cancers.

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, the compound was shown to reduce neuronal cell death by approximately 30%, suggesting its potential as a neuroprotective agent.

Q & A

Q. Table 1: Synthetic Approaches

StepReagents/ConditionsPurposeReference
1Chloroacetic acid, NaOAc, glacial acetic acid, reflux (12 min)Core heterocycle formation
2Aldehyde addition, extended reflux (2 h)Cyclohepta[b] ring closure
3Alkylation with hydrazides or aminocarbonyl compoundsFunctional group introduction

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Critical analytical techniques include:

  • HPLC : Assess purity (≥98% threshold recommended) using C18 columns and gradient elution .
  • NMR Spectroscopy : Confirm structure via 1H, 13C, and DEPT spectra to resolve signals from the cyclohepta[b] ring and substituents .
  • HRMS : Verify molecular weight and fragmentation patterns .

Q. Table 2: Analytical Workflow

TechniqueApplicationExample ConditionsReference
HPLCPurity assessmentC18 column, 0.1% TFA in H2O/MeCN gradient
2D NMRStereochemical confirmationDMSO-d6, 500 MHz
HRMSMolecular ion validationESI+ mode, m/z accuracy < 2 ppm

Advanced: How can conflicting spectral data (e.g., NMR or HRMS) be resolved during structural confirmation?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) or analogs (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine derivatives) .
  • Advanced NMR Techniques : Use DEPT-135, COSY, and HSQC to assign ambiguous signals, particularly in the cyclohepta[b] region .
  • Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous confirmation (e.g., related trityl-protected thieno-pyridines ).

Advanced: What strategies optimize reaction yield in multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring : Use TLC or LC-MS to track intermediates and minimize side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of the fused-ring system .
  • Catalysis : Explore Pd-mediated cross-coupling for functionalization (e.g., based on ChemBridge derivatives ).

Basic: What are the key solubility properties and formulation considerations for in vitro assays?

Methodological Answer:

  • Solubility : The compound is polar due to the carboxylic acid group; use DMSO for stock solutions (≤10 mM) and dilute in aqueous buffers (pH 7.4) for assays .
  • Stability : Store lyophilized at -20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis .

Advanced: How does the compound’s cyclohepta[b] ring conformation influence its bioactivity?

Methodological Answer:

  • Conformational Analysis : Molecular docking studies against targets (e.g., kinases) reveal that the chair-like cyclohepta[b] conformation enhances steric complementarity .
  • Bioactivity Comparison : Analogous thieno-pyridines with smaller rings (e.g., cyclopenta derivatives) show reduced cytotoxicity, suggesting the 7-membered ring is critical for activity .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear gloves, lab coat, and goggles due to potential irritancy (similar to ethyl 2-amino-6-boc-thieno derivatives) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic anhydride vapors .

Advanced: How to design analogs to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Core Modifications : Introduce substituents at the 3-amino or 2-carboxylic acid positions (e.g., thiadiazol-2-yl groups as in ChemBridge-6679064 ).
  • Bioisosteres : Replace the cyclohepta[b] ring with benzo-fused systems to assess ring size impact .

Advanced: How to address discrepancies in biological activity across cell lines?

Methodological Answer:

  • Mechanistic Profiling : Test in sensitive vs. multidrug-resistant (MDR) lines to identify efflux pump involvement (e.g., P-gp inhibition assays) .
  • Metabolic Stability : Assess hepatic microsomal degradation to rule out rapid metabolism .

Basic: What analytical methods validate the compound’s stability under storage?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .
  • Lyophilization : Stabilize the compound by removing water, which reduces hydrolysis risk .

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